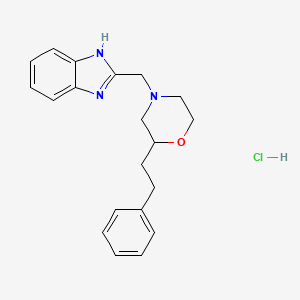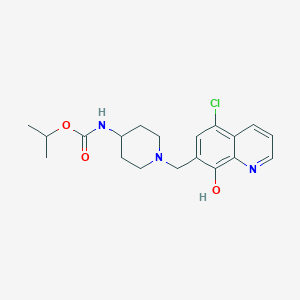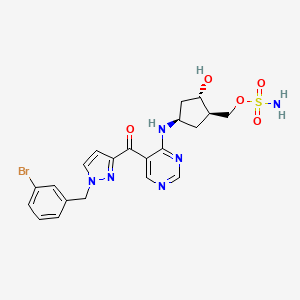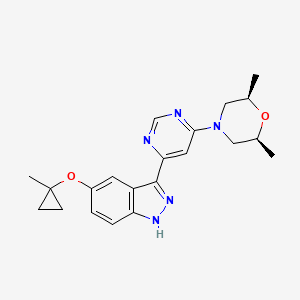
m-PEG15-amine
描述
Methoxypolyethylene glycol amine, commonly referred to as m-PEG15-amine, is a polyethylene glycol (PEG) derivative that contains an amino group and 15 PEG units. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media .
作用机制
Target of Action
m-PEG12-amine and m-PEG15-amine are polyethylene glycol (PEG)-based PROTAC linkers . They are used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells . The primary targets of these compounds are therefore the proteins that are intended to be degraded by the PROTACs.
Mode of Action
m-PEG12-amine and this compound interact with their targets through the formation of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The PEG-based linker connects these two binding entities, enabling the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by m-PEG12-amine and this compound are dependent on the specific proteins targeted by the PROTACs they help form . By causing the degradation of specific proteins, these compounds can influence various cellular processes and pathways.
Pharmacokinetics
The hydrophilic PEG spacer in these compounds can increase solubility in aqueous media , potentially enhancing bioavailability.
Result of Action
The result of the action of m-PEG12-amine and this compound is the degradation of specific target proteins within cells . This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein.
生化分析
Biochemical Properties
m-PEG12-amine is involved in several biochemical reactions due to its role as a PROTAC linker and ADC linker. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system . As an ADC linker, m-PEG12-amine is used to conjugate antibodies with drugs, enhancing the targeted delivery of therapeutic agents . The compound interacts with enzymes, proteins, and other biomolecules, forming stable conjugates that are essential for its function in biochemical reactions .
Cellular Effects
m-PEG12-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of target proteins through the ubiquitin-proteasome system, m-PEG12-amine can modulate cell signaling pathways and alter gene expression patterns . Additionally, as an ADC linker, it enhances the targeted delivery of drugs to specific cells, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of m-PEG12-amine involves its role as a linker in PROTACs and ADCs. In PROTACs, m-PEG12-amine connects the ligand for an E3 ubiquitin ligase with the ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein . In ADCs, m-PEG12-amine conjugates antibodies with drugs, enabling the targeted delivery of therapeutic agents to specific cells . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG12-amine can change over time. The compound is generally stable under recommended storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with m-PEG12-amine maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of m-PEG12-amine vary with different dosages in animal models. At lower doses, the compound effectively facilitates the degradation of target proteins and the targeted delivery of drugs without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
m-PEG12-amine is involved in metabolic pathways related to the ubiquitin-proteasome system and drug metabolism. It interacts with enzymes and cofactors that facilitate the degradation of target proteins and the conjugation of antibodies with drugs . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, m-PEG12-amine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The targeted delivery of m-PEG12-amine-conjugated drugs to specific cells is a key aspect of its transport and distribution .
Subcellular Localization
m-PEG12-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the effective degradation of target proteins and the targeted delivery of drugs .
准备方法
Synthetic Routes and Reaction Conditions
Methoxypolyethylene glycol amine is synthesized through the reaction of methoxypolyethylene glycol with an amine group. The process typically involves the following steps:
Activation of Methoxypolyethylene Glycol: Methoxypolyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form an intermediate.
Industrial Production Methods
In industrial settings, the production of methoxypolyethylene glycol amine involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Activation: Large quantities of methoxypolyethylene glycol are activated using industrial-grade reagents.
Continuous Amination: The activated intermediate is continuously fed into a reactor containing the amine, ensuring consistent product formation.
Purification: The final product is purified using techniques such as chromatography or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methoxypolyethylene glycol amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group readily reacts with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions
Carboxylic Acids and Activated Esters: Used in substitution reactions to form amide bonds.
Ketones and Aldehydes: Used in reductive amination reactions to form C-N bonds.
Reducing Agents: Such as sodium cyanoborohydride, used in reductive amination.
Major Products
Amide Derivatives: Formed from substitution reactions with carboxylic acids and activated esters.
Secondary Amines: Formed from reductive amination reactions with ketones and aldehydes.
科学研究应用
Methoxypolyethylene glycol amine has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, antibodies, and nucleic acids to surfaces or other molecules.
Drug Delivery: Employed in the synthesis of polymeric micelles for intracellular drug delivery, enhancing the solubility and stability of hydrophobic drugs.
Protein Modification: Used to modify proteins to reduce immunogenicity and increase serum half-life.
Fluorescent Beads: Utilized in the preparation of PEG-coated fluorescent beads for studying large-scale rotational cytoplasmic flow.
相似化合物的比较
Methoxypolyethylene glycol amine is unique due to its specific structure and reactivity. Similar compounds include:
Methoxypolyethylene glycol succinimidyl carbonate: Contains a succinimidyl carbonate group instead of an amino group.
Methoxypolyethylene glycol maleimide: Contains a maleimide group, which reacts with thiol groups.
Methoxypolyethylene glycol carboxylic acid: Contains a carboxylic acid group instead of an amino group
These compounds differ in their functional groups, which determine their reactivity and applications. Methoxypolyethylene glycol amine’s amino group makes it particularly suitable for reactions with carboxylic acids, activated esters, and carbonyl groups, providing versatility in bioconjugation and drug delivery applications.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSQCLPULZWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-64-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methoxypolyethylene glycol amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



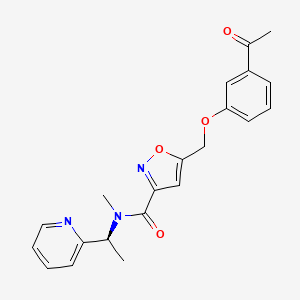
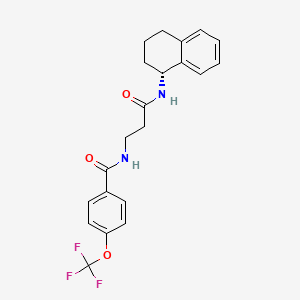
![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)
